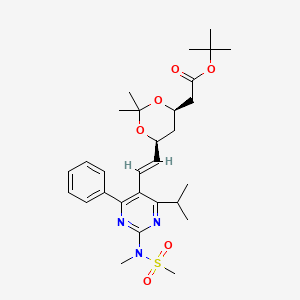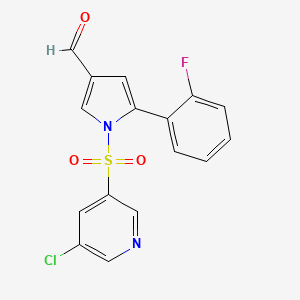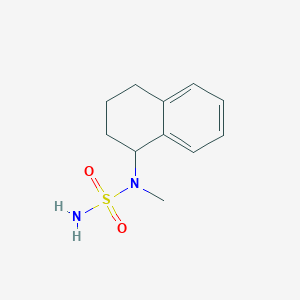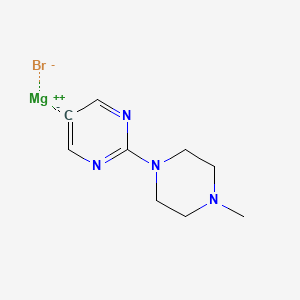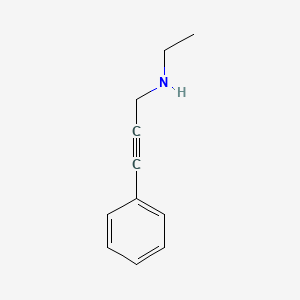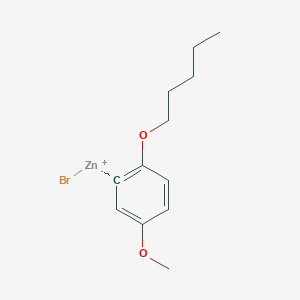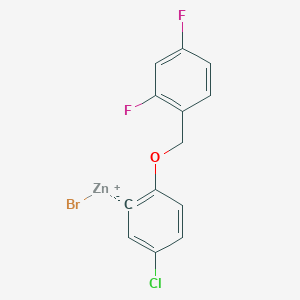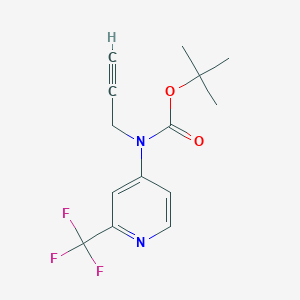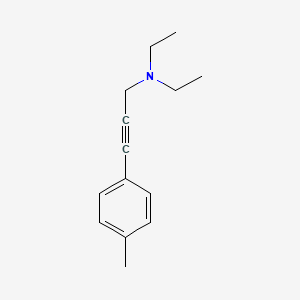
N,N-diethyl-3-(4-methylphenyl)prop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-(3-p-tolyl-prop-2-ynyl)-amine is an organic compound with the molecular formula C24H28N It is characterized by the presence of a diethylamine group attached to a prop-2-ynyl chain, which is further substituted with a p-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(3-p-tolyl-prop-2-ynyl)-amine typically involves the reaction of diethylamine with a suitable alkyne precursor. One common method is the alkylation of diethylamine with 3-p-tolyl-prop-2-ynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of Diethyl-(3-p-tolyl-prop-2-ynyl)-amine may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl-(3-p-tolyl-prop-2-ynyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of new amine derivatives.
Applications De Recherche Scientifique
Diethyl-(3-p-tolyl-prop-2-ynyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of Diethyl-(3-p-tolyl-prop-2-ynyl)-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl-(3-phenyl-prop-2-ynyl)-amine
- Diethyl-(3-m-tolyl-prop-2-ynyl)-amine
- Diethyl-(3-o-tolyl-prop-2-ynyl)-amine
Uniqueness
Diethyl-(3-p-tolyl-prop-2-ynyl)-amine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous in certain applications.
Propriétés
Formule moléculaire |
C14H19N |
|---|---|
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
N,N-diethyl-3-(4-methylphenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C14H19N/c1-4-15(5-2)12-6-7-14-10-8-13(3)9-11-14/h8-11H,4-5,12H2,1-3H3 |
Clé InChI |
YGPYSYCWUZYHDN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC#CC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


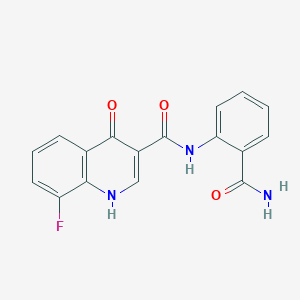
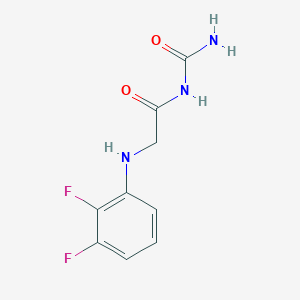
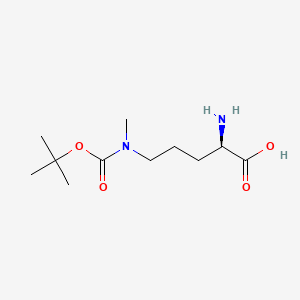
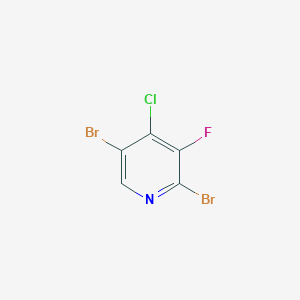
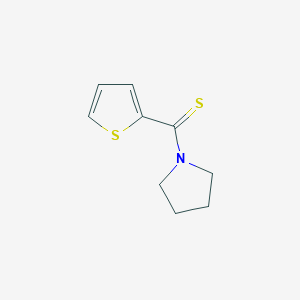
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
